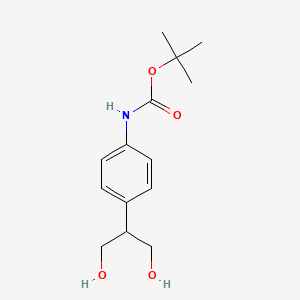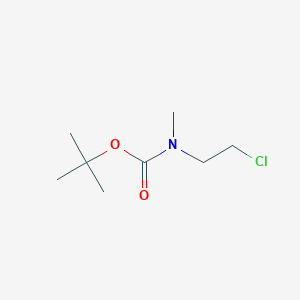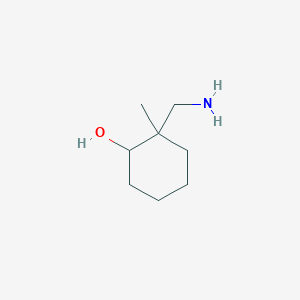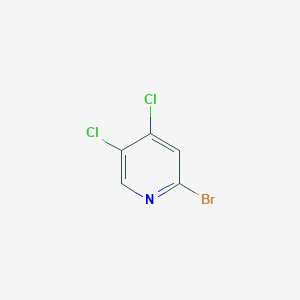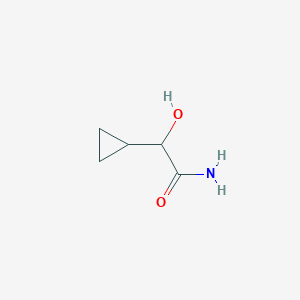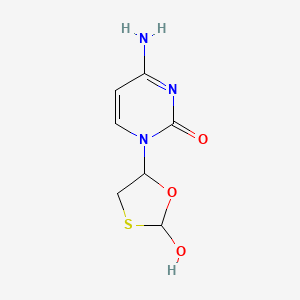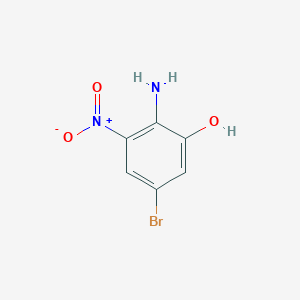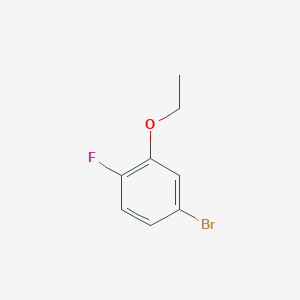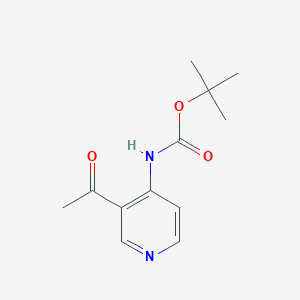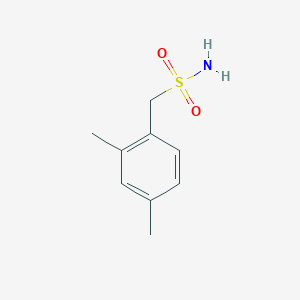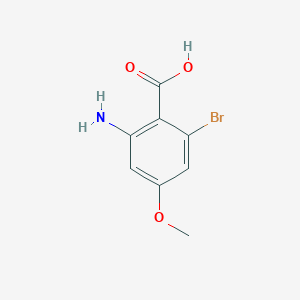
5-(5-Bromthiophen-2-yl)thiophen-2-carbonsäure
Übersicht
Beschreibung
“5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C9H5BrO2S2 . It is related to 5-Bromo-2-thiophenecarboxaldehyde, which has the molecular formula C5H3BrOS .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid”, has been a topic of interest in recent years . Various methods have been developed, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve condensation reactions between different substrates .
Molecular Structure Analysis
The molecular structure of “5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” can be represented as a 2D or 3D model . The 3D structure can be viewed using specific software .
Chemical Reactions Analysis
“5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid” may be used in the preparation of other compounds . For example, 5-Bromo-2-thiophenecarboxaldehyde was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compound 5-Bromo-2-thiophenecarboxaldehyde include a refractive index of 1.637, a boiling point of 105-107°C at 11mmHg, and a density of 1.607 g/mL at 25°C . The storage temperature is 2-8°C .
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
5-(5-Bromthiophen-2-yl)thiophen-2-carbonsäure: spielt eine zentrale Rolle bei der Entwicklung organischer Halbleiter. Thiophenderivate sind bekannt für ihre hervorragende Ladungsträgermobilität, was sie für den Einsatz in organischen Feldeffekttransistoren (OFETs) geeignet macht. Der Bromsubstituent kann weitere chemische Modifikationen erleichtern und die Leistung des Halbleiters verbessern .
Korrosionsschutzmittel
In der industriellen Chemie dienen Thiophenderivate als Korrosionsschutzmittel. Das Vorhandensein des Bromatoms im Molekül könnte die Effizienz dieser Inhibitoren möglicherweise verbessern, indem es eine reaktivere Stelle für die Bindung an Metalloberflächen bietet und so Korrosion verhindert .
Organische Leuchtdioden (OLEDs)
Die Verbindung wird bei der Herstellung von OLEDs verwendet. Ihre Molekülstruktur ermöglicht effiziente Energietransfer und Lichtemission. Die bromierten Thiophenringe können verwendet werden, um die Farbe und Helligkeit des emittierten Lichts feinabzustimmen .
Pharmakologische Eigenschaften
Thiophenderivate zeigen eine Reihe pharmakologischer Eigenschaften. Sie wurden auf ihre potenziellen Antitumor-, Entzündungshemmungs- und antimikrobiellen Wirkungen untersucht. Die spezifische Struktur von This compound kann zur Entdeckung neuer Medikamente mit verbesserter Wirksamkeit führen .
Elektrokatalyse
Diese Verbindung wurde bei der Synthese von Porphyrinen eingesetzt, die für elektrokatalytische Aktivitäten wie die Sauerstoffentwicklungsreaktion (OER) entscheidend sind. Die bromierten Thiopheneinheiten in der Porphyrinstruktur können die katalytische Leistung verbessern, insbesondere bei Energieumwandlungsprozessen .
Organische Synthese
This compound: ist an verschiedenen organischen Synthesen beteiligt, einschließlich der Suzuki-Kupplung, die für die Herstellung komplexer organischer Moleküle unerlässlich ist. Diese Reaktivität ist besonders nützlich bei der Synthese von organischen Sensibilisatoren und Polymeren .
Wirkmechanismus
The mechanism of action of 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid is not well understood. However, it is believed that its sulfur-containing moiety is responsible for its fluorescent properties, as well as its ability to interact with proteins and other biomolecules. It is also believed that its bromine atom may play a role in its interactions with biomolecules, as it can form covalent bonds with certain amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid are not well understood. However, it has been shown to interact with proteins and other biomolecules, suggesting that it may have some biological activity. In addition, it has been shown to be toxic to certain cell lines, suggesting that it may have some toxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid in laboratory experiments has several advantages. It is simple to synthesize and cost-effective. In addition, it is highly fluorescent, making it an ideal probe for imaging studies. However, there are some limitations to its use. It is toxic to certain cell lines, making it unsuitable for certain types of experiments. In addition, its mechanism of action is not well understood, making it difficult to predict its effects in different systems.
Zukünftige Richtungen
There are several potential future directions for the use of 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid in scientific research. For example, further studies could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, its potential applications in optoelectronic devices and imaging studies could be explored further. Finally, its toxicity could be studied in more detail to determine its suitability for use in different types of experiments.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOLHUYXSTVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



